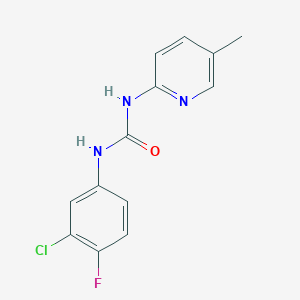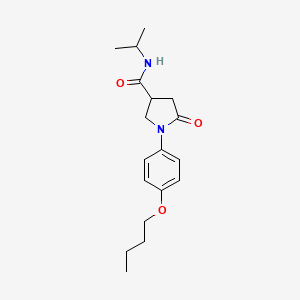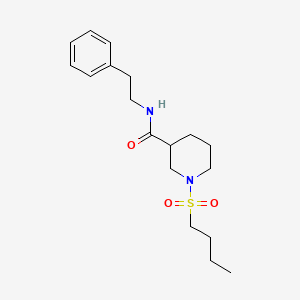![molecular formula C20H18ClNO3 B5322296 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid, also known as BCVA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCVA belongs to a class of compounds called stilbenes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell cycle progression, such as cyclin-dependent kinases. This compound also induces apoptosis by activating caspase enzymes and increasing the production of reactive oxygen species. In addition, this compound has been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death and inhibit the growth of cancer cells. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid. One area of research is the development of new synthetic methods for this compound that improve its yield and purity. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, future research could focus on the development of this compound derivatives that have improved bioavailability and efficacy.
Métodos De Síntesis
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid can be synthesized through a multistep process starting from 4-bromo-3-chlorophenol. The first step involves the reaction of 4-bromo-3-chlorophenol with sec-butyl lithium, followed by the addition of 2-chloro-1-cyanoethylene. The resulting intermediate is then reacted with 4-carboxybenzaldehyde to yield this compound.
Aplicaciones Científicas De Investigación
4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13(2)25-19-9-4-14(11-18(19)21)10-17(12-22)15-5-7-16(8-6-15)20(23)24/h4-11,13H,3H2,1-2H3,(H,23,24)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKUPKXTKPQQN-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5322230.png)

![1-(2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanoyl)-4-piperidinecarboxamide](/img/structure/B5322239.png)

![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)
![1-{[3-(4-morpholinyl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol](/img/structure/B5322255.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)